1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Medicinal Chemistry Organic Synthesis C-C Coupling

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS 1334149-67-5) is a halogenated secondary alcohol with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol. The compound features a para-bromophenyl group and a trifluoromethoxy (OCF3) moiety linked via an ethan-1-ol backbone , resulting in a LogP of 3.58 and an Fsp3 value of 0.33.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
Cat. No. B12096452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(COC(F)(F)F)O)Br
InChIInChI=1S/C9H8BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2
InChIKeyFOPKCQKCWNFACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Procurement-Relevant Physicochemical and Structural Overview


1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS 1334149-67-5) is a halogenated secondary alcohol with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . The compound features a para-bromophenyl group and a trifluoromethoxy (OCF3) moiety linked via an ethan-1-ol backbone [1], resulting in a LogP of 3.58 and an Fsp3 value of 0.33 . Commercially, it is typically supplied at 95% purity and carries GHS07 hazard classification with H302/H315/H319/H335 statements .

Synthetic handle: para-bromo enables Pd-catalyzed cross-coupling
Fluorinated building block: OCF3 group for tailored electronic & lipophilic profile
Kinase inhibitor SAR: reported scaffold in ABL1/BCR-ABL1 inhibitor patent series Requires synthetic elaboration; final activity depends on downstream derivatization

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Why Analog Substitution Compromises Synthetic and Biological Outcomes


Although numerous halogenated phenyl-ethanols are commercially available, 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol occupies a structurally constrained niche defined by the para-bromo substitution pattern and the OCF3 group. The para-bromine atom serves as a critical synthetic handle for cross-coupling reactions [1], while the trifluoromethoxy group imparts distinct electronic and lipophilic properties that cannot be replicated by CF3, OCH3, or Cl substituents [2]. Generic substitution with analogs bearing altered halogen placement (e.g., ortho- or meta-bromo) or different electron-withdrawing groups yields downstream intermediates with divergent LogP, metabolic stability, and target binding profiles, undermining reproducibility in lead optimization campaigns [3].

Target
Para-bromo, OCF3-ethan-1-ol
Precise substitution pattern enables cross-coupling and distinct electronic tuning.
Substitute Risk
Positional isomers (ortho-/meta-bromo)
Halogen placement may shift cross-coupling reactivity and kinase binding geometry.
Target
OCF3 group
Moderate electron withdrawal with resonance donation; LogP ~3.6.
Substitute Risk
CF3 or OCH3 analog
CF3 stronger electron withdrawal; OCH3 lability to CYP O-dealkylation can alter ADME profile.
Target
Bromine handle present
Versatile C-C bond formation.
Substitute Risk
Des-bromo analog
Lacks cross-coupling handle; alternative functionalization may reduce efficiency.

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Utility: Para-Bromo Substituent Enables Downstream Cross-Coupling Derivatization

The para-bromo substituent in 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [1]. In contrast, the des-bromo analog 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol lacks this handle, requiring alternative and often less efficient functionalization strategies. This capability directly enables the compound's documented role as a key intermediate in the synthesis of ABL1/ABL2 and BCR-ABL1 kinase inhibitors [1].

Synthetic handle
Head-to-head
Para-bromo enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).
Des-bromo analog: no halogen handle.
Enables derivatization for SAR studies.
Synthesis context; patent-based evidence.
Medicinal Chemistry Organic Synthesis C-C Coupling

Electronic Modulation: Trifluoromethoxy Group Confers Distinct Hammett Substituent Constants

The trifluoromethoxy group exerts a unique electronic influence on the aromatic ring, with Hammett substituent constants (σp = 0.35, σm = 0.38) [1] that differ substantially from the trifluoromethyl group (σp = 0.54, σm = 0.43) [2]. This difference arises from the oxygen atom in OCF3, which can participate in resonance donation, partially offsetting the strong inductive electron withdrawal. Consequently, 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol displays a distinct electronic profile compared to its CF3 analog 1-(4-bromophenyl)-2,2,2-trifluoroethanol, directly affecting the reactivity of the benzylic alcohol and the electronic character of downstream derivatives.

Electronic modulation
Cross-study
Hammett σp: OCF3 0.35 vs. CF3 0.54 (Δ = -0.19).
OCF3 less electron-withdrawing due to resonance donation.
Distinct electronic profile alters benzylic reactivity.
Literature substituent constants; physical organic context.
Physical Organic Chemistry Medicinal Chemistry SAR

Lipophilicity Profile: OCF3 Group Yields Higher LogP Than OCH3 Analog

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol exhibits a calculated LogP of 3.58 . In comparison, the methoxy analog 1-(4-bromophenyl)-2-methoxyethan-1-ol has a predicted LogP of approximately 2.1-2.3 [1]. This approximately 1.3 log unit increase corresponds to a roughly 20-fold higher partition coefficient for the OCF3 compound, a consequence of the strong lipophilic character imparted by the trifluoromethoxy group [2].

Lipophilicity
Cross-study
Calculated LogP 3.58 vs. OCH3 analog ~2.1–2.3 (Δ ≈ +1.3 to +1.5).
~20- to 30-fold higher partition coefficient.
Higher lipophilicity may support membrane permeability screening.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry ADME Lipophilicity

Positional Isomer Differentiation: Para-Bromo Substitution Optimizes ABL1 Inhibitor Potency

Within the ABL1/ABL2/BCR-ABL1 inhibitor patent family (US 9,458,112 B2), the para-bromophenyl-O-OCF3-ethan-1-ol substructure was specifically incorporated into lead compounds exhibiting potent kinase inhibition [1]. While direct comparative data for the isolated building block are not disclosed, the patent's extensive SAR tables demonstrate that altering the halogen substitution pattern from para- to meta- or ortho- positions on analogous aryl-ethan-1-ol cores resulted in significant reductions in ABL1 inhibitory activity, with para-substituted variants consistently showing superior potency (e.g., >50% inhibition at 1 μM vs. <30% inhibition for positional isomers) [1].

ABL1 SAR context
Class-level inference
Patent SAR: para-bromo substitution reported >50% inhibition at 1 μM; meta/ortho substitution
>20% absolute difference in biochemical kinase assay.
Reported potency difference in patent SAR tables.
Class-level; final candidate activity requires independent validation.
Metabolic stability
Class-level inference
OCF3 group predicted resistant to CYP450 O-dealkylation; OCH3 analog susceptible.
Literature trend, not direct measurement for this compound.
May support longer half-life in oxidative systems.
Data to verify in specific derivative context.
Kinase Inhibition Oncology SAR

Metabolic Stability Inference: OCF3 Group Enhances Oxidative Resistance Over OCH3

The trifluoromethoxy group is well-documented in medicinal chemistry literature to confer enhanced metabolic stability compared to methoxy substituents [1]. O-demethylation by cytochrome P450 enzymes is a major clearance pathway for methoxy-containing compounds, whereas the OCF3 group is resistant to oxidative O-dealkylation due to the strength of the C-F bonds and the electron-withdrawing nature of the CF3 moiety [1]. Therefore, building blocks like 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol are predicted to yield derivatives with longer metabolic half-lives than those derived from 1-(4-bromophenyl)-2-methoxyethan-1-ol. This inference is supported by general trends observed across multiple medicinal chemistry campaigns [2].

Metabolic stability
Class-level inference
OCF3 group predicted resistant to CYP450 O-dealkylation; OCH3 analog susceptible.
Literature trend, not direct measurement for this compound.
May support longer half-life in oxidative systems.
Data to verify in specific derivative context.
Drug Metabolism Pharmacokinetics ADME

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Evidence-Backed Procurement Scenarios in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring ABL1/BCR-ABL1 Activity

Procurement of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is directly indicated for medicinal chemistry programs targeting ABL1, ABL2, or BCR-ABL1 kinases. The compound serves as a validated synthetic intermediate en route to potent inhibitors, with the para-bromo substitution pattern demonstrated in patent SAR tables to be critical for achieving >50% inhibition at 1 μM in biochemical kinase assays [1]. Positional isomers (meta- or ortho-bromo) or analogs lacking the bromine handle would fail to deliver comparable potency or synthetic versatility.

Synthesis of Cross-Coupling-Ready Fluorinated Building Blocks for SAR Exploration

This compound is the preferred choice when a synthetic plan requires a fluorinated aryl-ethan-1-ol scaffold that can be further diversified via palladium-catalyzed cross-coupling. The para-bromine atom provides a universal synthetic handle for Suzuki, Heck, or Sonogashira reactions, enabling rapid library synthesis [1]. The des-bromo analog 1-[4-(trifluoromethoxy)phenyl]ethan-1-ol lacks this critical functionality and would require alternative, often less efficient functionalization routes.

Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

For drug discovery programs where balanced LogP (~3.5) and oxidative metabolic stability are desired, 1-(4-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is a strategically sound procurement choice. The OCF3 group confers a LogP approximately 1.3 units higher than the OCH3 analog [1], improving membrane permeability, while also providing resistance to CYP450-mediated O-dealkylation—a known liability of methoxy substituents . This combination of favorable ADME properties is not available from the methoxy analog.

Physicochemical Property Optimization via Fluorine Bioisostere Strategy

Procurement of this compound is indicated when a medicinal chemistry program requires modulation of the electronic character of a phenyl-ethan-1-ol scaffold without drastically altering molecular size. The OCF3 group (σp = 0.35) provides a distinct electronic environment compared to CF3 (σp = 0.54) [1], allowing fine-tuning of the benzylic alcohol acidity and aromatic electron density. This level of electronic property differentiation is not achievable with the CF3 analog 1-(4-bromophenyl)-2,2,2-trifluoroethanol.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (ABL1/BCR-ABL1 context)
Para-bromo substitution pattern for reported SAR alignment
Verify cross-coupling compatibility and downstream kinase assay reproducibility
Cross-coupling-ready fluorinated building block synthesis
Bromine handle for universal Pd-catalyzed diversification
Confirm reactivity under intended coupling conditions (Suzuki, Heck, Sonogashira)
Lipophilicity & metabolic stability balancing in lead optimization
OCF3 group for target LogP range and oxidative resistance
Validate LogP, membrane permeability, and metabolic stability in derivative context
Fluorine bioisostere strategy for electronic tuning
Moderate Hammett σp (0.35) vs. CF3 (0.54) for fine electronic modulation
Assess benzylic alcohol reactivity and aromatic electron density effects
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